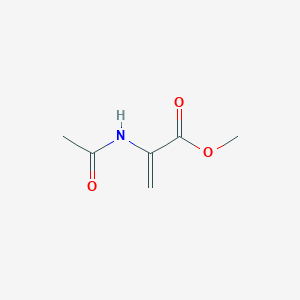

Methyl 2-acetamidoacrylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-acetamidoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(6(9)10-3)7-5(2)8/h1H2,2-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWNFFKPVLVOQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188849 | |

| Record name | N-Acetyldehydroalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35356-70-8 | |

| Record name | Methyl 2-acetamidoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35356-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyldehydroalanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035356708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35356-70-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyldehydroalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-(acetylamino)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLDEHYDROALANINE METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT3ARJ50FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-acetamidoacrylate from N-acetylalanine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Methyl 2-acetamidoacrylate, a valuable and versatile building block in organic synthesis, serves as a key precursor for novel amino acids, peptides, and various pharmacologically active molecules. Its α,β-unsaturated system makes it an excellent Michael acceptor and a dienophile in Diels-Alder reactions. This technical guide provides a comprehensive overview of the robust and scalable synthesis of this compound, commencing from the readily available starting material, N-acetylalanine. This document delves into the strategic considerations behind the synthetic pathway, detailed experimental protocols, mechanistic insights, and critical process parameters for successful and reproducible outcomes.

Introduction

The synthesis of dehydroamino acids and their derivatives is of significant interest in the fields of medicinal chemistry and materials science due to their unique chemical properties and biological activities. This compound, the methyl ester of N-acetyldehydroalanine, is a stable derivative of the otherwise unstable dehydroalanine. The N-acetyl group prevents tautomerization to the corresponding imine, rendering the molecule suitable for a variety of chemical transformations.

This guide focuses on a well-established and efficient two-step synthesis from N-acetylalanine. The core of this strategy involves the initial esterification of N-acetylalanine to its methyl ester, followed by an elimination reaction to introduce the α,β-unsaturation. This approach is favored for its operational simplicity and scalability.

Synthetic Strategy and Mechanistic Overview

The conversion of N-acetylalanine to this compound is a two-stage process. The chosen strategy is designed for efficiency and high yield, leveraging common laboratory reagents and techniques.

Stage 1: Esterification of N-acetylalanine

The first step involves the conversion of the carboxylic acid functionality of N-acetylalanine into a methyl ester, yielding methyl 2-acetamidopropionate. This is a standard esterification reaction, crucial for protecting the carboxylic acid and preventing its interference in the subsequent elimination step.

Stage 2: Elimination to Form the Alkene

The second and key transformation is the introduction of the double bond to form this compound. A common and effective method for this is a dehydrochlorination reaction. This involves the formation of a β-chloro intermediate, methyl 2-acetamido-3-chloropropionate, followed by elimination of hydrogen chloride (HCl) using a base.

The mechanism of the elimination step is typically an E2 (bimolecular elimination) reaction. A base abstracts a proton from the α-carbon, while simultaneously, the chlorine atom on the β-carbon departs as a leaving group. This concerted process leads to the formation of the desired carbon-carbon double bond.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound from N-acetylalanine.

Materials and Reagents

-

N-acetylalanine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Acetyl chloride

-

N-chlorosuccinimide (NCS)

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of Methyl 2-acetamidopropionate (N-acetylalanine methyl ester)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend N-acetylalanine (1 equivalent) in anhydrous methanol.

-

Acid Catalyst Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (catalytic amount, e.g., 0.1-0.2 equivalents) or acetyl chloride dropwise. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

Reaction: Remove the ice bath and stir the reaction mixture at room temperature or gently reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Work-up: Remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Wash subsequently with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 2-acetamidopropionate as an oil or solid. This product is often of sufficient purity for the next step.

Step 2: Synthesis of this compound

This step can be performed in a one-pot fashion from the esterification product or after its isolation. The following protocol is based on a chlorination/dehydrochlorination sequence.

-

Chlorination: Dissolve the methyl 2-acetamidopropionate (1 equivalent) in a suitable anhydrous solvent such as dichloromethane. Add N-chlorosuccinimide (NCS) (1.1 equivalents). The reaction may require initiation with a radical initiator (e.g., AIBN) or light, although thermal chlorination can also be effective. Monitor the reaction progress by TLC.

-

Elimination: Once the chlorination is complete, cool the reaction mixture in an ice bath. Add a non-nucleophilic base such as triethylamine (1.5 equivalents) dropwise.

-

Reaction and Work-up: Stir the reaction mixture at room temperature until the elimination is complete (monitored by TLC). Filter the reaction mixture to remove the triethylammonium chloride salt. Wash the filtrate with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Alternative Synthetic Routes

While the chlorination/elimination pathway is common, other methods for the synthesis of dehydroalanine derivatives exist and can be adapted for this compound.

-

From Serine Derivatives: Dehydration of N-acetylserine methyl ester can yield the desired product. This is often achieved using reagents like the Burgess reagent or by converting the hydroxyl group into a better leaving group (e.g., tosylate, mesylate) followed by base-induced elimination.[1]

-

From Cysteine Derivatives: Elimination of the thiol group from N-acetylcysteine methyl ester derivatives can also produce this compound.[1]

Data Presentation

| Step | Reactant | Reagents | Product | Typical Yield |

| 1 | N-acetylalanine | Methanol, SOCl₂ (cat.) | Methyl 2-acetamidopropionate | >95% |

| 2 | Methyl 2-acetamidopropionate | NCS, Triethylamine | This compound | 70-85% |

Troubleshooting and Optimization

-

Incomplete Esterification: Ensure the use of anhydrous methanol and a sufficient reaction time. If the reaction stalls, a small amount of additional acid catalyst can be added.

-

Low Yield in Elimination: The choice of base and reaction temperature is critical. Stronger, non-nucleophilic bases can improve the yield. Ensure the complete conversion to the β-chloro intermediate before adding the base.

-

Side Reactions: Polymerization of the final product can occur, especially at elevated temperatures or in the presence of radical initiators. It is advisable to store the purified product at a low temperature.

-

Purification Challenges: If recrystallization is difficult, column chromatography is an effective alternative. A gradient elution with a mixture of hexanes and ethyl acetate is typically successful.

Conclusion

The synthesis of this compound from N-acetylalanine is a reliable and scalable process that provides access to a key synthetic intermediate. The two-step esterification and elimination sequence is a well-documented and efficient route. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can consistently obtain high yields of the desired product. This guide provides the necessary technical details and insights to enable drug development professionals and scientists to successfully implement this synthesis in their research endeavors.

References

- Kolar, A. J.; Olsen, R. K. A Convenient, Large-Scale Preparation of 2-Acetamidoacrylic Acid and Its Methyl Ester. Synthesis1977, 1977 (07), 457–459.

- This compound. In Wikipedia; 2023. Accessed January 9, 2026. [Link]

- Srinivasan, A.; Stephenson, R. W.; Olsen, R. K. Synthesis of dehydroalanine peptides from beta-chloroalanine peptide derivatives. J. Org. Chem.1977, 42 (13), 2253–2256.

- Dehydroalanine. In Wikipedia; 2023. Accessed January 9, 2026. [Link]

- Preparation and purification of methyl 2-acetamido-3-chloropropionate. German Patent DE19941062A1, filed September 1, 1999, and issued March 8, 2001.

Sources

spectroscopic analysis of Methyl 2-acetamidoacrylate NMR

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 2-acetamidoacrylate

Abstract

This compound (MAA), also known as N-acetyldehydroalanine methyl ester, is a crucial intermediate in organic synthesis, particularly for producing β-substituted α-amino acid derivatives through reactions like Michael additions.[1] Its role as a versatile building block in the development of pharmaceuticals and thermosensitive polymers necessitates robust and unambiguous analytical methods for structural confirmation and purity assessment.[1][2] This guide provides a comprehensive exploration of the spectroscopic analysis of MAA, detailing the principles and practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). We delve into the causality behind experimental choices and provide detailed protocols, aiming to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this important compound.

Introduction: The Molecular Profile of MAA

This compound (CAS No: 35356-70-8) is an α,β-unsaturated ester with the molecular formula C₆H₉NO₃ and a molar mass of 143.14 g/mol .[3][4] It exists as a white solid with a melting point in the range of 50-52 °C.[5] The molecule's structure features several key functional groups: an ester, an amide, and a terminal alkene. This unique combination dictates its chemical reactivity and is the key to its characterization via spectroscopic methods. Each technique provides a different piece of the structural puzzle, and when combined, they offer a complete and validated molecular portrait.

Caption: Chemical structure of this compound (MAA).

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling).

Rationale for Experimental Choices

The selection of a deuterated solvent is the first critical step. Chloroform-d (CDCl₃) is an excellent choice for MAA due to the compound's moderate solubility and the solvent's relatively clean spectral window.[1] The deuterium atom is NMR-inactive at proton frequencies, preventing a large interfering solvent peak, and its signal is used by the spectrometer to "lock" the magnetic field, ensuring signal stability over the course of the experiment. A sample concentration of 5-10 mg in approximately 0.7 mL of solvent is standard for achieving a good signal-to-noise ratio without causing significant line broadening from aggregation.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of MAA and dissolve it in ~0.7 mL of CDCl₃ in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Note: High-purity deuterated solvents often contain residual TMS.

-

Shimming: Place the sample in the spectrometer and perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquiring 8 to 16 scans to improve the signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.

Spectral Interpretation

The ¹H NMR spectrum of MAA shows five distinct signals, corresponding to the five unique proton environments in the molecule.[6]

Caption: Labeled protons in the MAA molecule for NMR assignment.

Table 1: ¹H NMR Data for this compound in CDCl₃ [6]

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Hₐ | ~7.71 | Singlet (broad) | 1H | N-H | Amide protons are often broad due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange. The downfield shift is characteristic of an amide NH. |

| Hₑ | 2.13 | Singlet | 3H | -C(O)CH₃ | Acetyl methyl group protons are in a predictable region, appearing as a sharp singlet as there are no adjacent protons to couple with. |

| Hբ | 3.85 | Singlet | 3H | -OCH₃ | Ester methyl group protons are deshielded by the adjacent oxygen, shifting them downfield relative to an alkyl methyl. The signal is a singlet. |

| H꜀ | 5.88 | Doublet (d), J ≈ 1.5 Hz | 1H | C=CH ₂ (trans to C=O) | Vinylic proton. The small coupling constant reflects geminal coupling (²JHH) to the other vinylic proton (Hb). |

| H꜀ | 6.50 | Singlet | 1H | C=CH ₂ (cis to C=O) | Vinylic proton. Deshielded further due to its spatial proximity to the anisotropic field of the ester carbonyl group. The expected doublet may appear as a singlet if the resolution is insufficient to resolve the small geminal coupling. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides a map of the carbon backbone of a molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line, making spectral interpretation straightforward for determining the number of distinct carbon environments.

Experimental Protocol: ¹³C NMR

The sample preparation is identical to that for ¹H NMR. The experiment is run using a broadband proton-decoupling pulse sequence. This collapses all C-H coupling, simplifying the spectrum to single lines for each carbon and increasing the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE). A greater number of scans (e.g., 256 or more) is typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%).

Predicted Spectral Data and Interpretation

MAA has six unique carbon atoms, and thus six signals are expected in the proton-decoupled ¹³C NMR spectrum. While direct experimental data is not provided in the initial search, reliable predictions can be made based on established chemical shift ranges for analogous structures.[7][8]

Table 2: Predicted ¹³C NMR Chemical Shifts for MAA

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C =O (Amide) | 168 - 172 | Carbonyl carbons are highly deshielded and appear far downfield. Amide carbonyls are typically in this range. |

| C =O (Ester) | 165 - 168 | Ester carbonyls are also strongly deshielded, appearing slightly upfield of amide carbonyls. |

| =C (NH)- | 135 - 140 | The quaternary sp² carbon is deshielded by the attached electronegative nitrogen and the double bond. |

| C H₂= | 110 - 115 | The terminal sp² carbon of the alkene appears in this characteristic upfield region for vinylic carbons. |

| -OC H₃ | 51 - 54 | The sp³ carbon of the ester methyl group is deshielded by the attached oxygen atom. |

| -C(O)C H₃ | 23 - 26 | The sp³ carbon of the acetyl methyl group is in a typical range for a methyl group adjacent to a carbonyl. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has characteristic absorption frequencies.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for analyzing solid samples like MAA due to its simplicity and minimal sample preparation.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid MAA powder onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Caption: Standard workflow for ATR-FTIR analysis.

Spectral Interpretation

The FTIR spectrum of MAA is dominated by strong absorptions from its amide and ester groups.[9]

Table 3: Key FTIR Absorption Bands for MAA

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity |

| ~3300 | N-H Stretch | Amide | Medium, broad |

| ~3100 | C-H Stretch (sp²) | Alkene | Medium |

| ~2950 | C-H Stretch (sp³) | Methyl | Medium |

| ~1725 | C=O Stretch | Ester | Strong, sharp |

| ~1670 | C=O Stretch (Amide I) | Amide | Strong, sharp |

| ~1640 | C=C Stretch | Alkene | Medium |

| ~1540 | N-H Bend (Amide II) | Amide | Strong |

| ~1250 | C-O Stretch | Ester | Strong |

The presence of two distinct and strong carbonyl peaks (~1725 and ~1670 cm⁻¹) is a definitive feature, immediately confirming the presence of both ester and amide functionalities. The Amide II band around 1540 cm⁻¹ further validates the amide group.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For a molecule like MAA, Electron Ionization (EI) is a standard technique.

Principles of EI-MS

In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam. This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•). The molecular ion's mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The excess energy imparted during ionization causes the molecular ion to fragment in predictable ways, and these charged fragments are also detected.

Predicted Fragmentation Pattern

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 143 , corresponding to the molecular formula C₆H₉NO₃.

-

Key Fragments:

-

m/z = 112: Loss of the methoxy radical (•OCH₃, 31 Da) from the molecular ion. This is a common fragmentation pathway for methyl esters.

-

m/z = 84: Loss of the entire carbomethoxy group (•CO₂CH₃, 59 Da).

-

m/z = 43: A prominent peak corresponding to the acetyl cation ([CH₃CO]⁺), a very stable acylium ion, indicating the presence of the acetamido group.

-

Conclusion: A Synthesized Spectroscopic Identity

The spectroscopic analysis of this compound provides a clear and validated structural identification. ¹H NMR confirms the presence and connectivity of all five unique proton environments, while ¹³C NMR maps the six-carbon skeleton. FTIR spectroscopy offers rapid and definitive confirmation of the key amide, ester, and alkene functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry verifies the molecular weight of 143.14 g/mol and reveals a fragmentation pattern consistent with the assigned structure. Together, these techniques form a self-validating system, providing the high level of analytical certainty required in research and drug development.

References

- Wikipedia.

- Grokipedia.

- PubChem, National Institutes of Health.

- Matlengiewicz, M., et al. (2010). Microstructure Analysis of Acrylate-Methacrylate Copolymers by 13C NMR Spectroscopy. Taylor & Francis Online. [Link]

- Brar, A. S., & Singh, G. (2007). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry. [Link]

- ResearchGate. Interpretation of vibrational and NMR spectra of allyl acrylate: An evidence for several conformers. [Link]

- Digital Commons @ EMU. Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers to investigate the effect of chain rigidity on micelle stability. [Link]

- ResearchGate.

- Amazon S3.

- Spectroscopy Online.

- Organic Chemistry Data, University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. This compound | 35356-70-8 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C6H9NO3 | CID 98644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98 35356-70-8 [sigmaaldrich.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. tandfonline.com [tandfonline.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

physical and chemical properties of Methyl 2-acetamidoacrylate

An In-depth Technical Guide to Methyl 2-acetamidoacrylate

Introduction

This compound, also known by its IUPAC name methyl 2-acetamidoprop-2-enoate, is a versatile organic compound with significant applications in synthetic chemistry, polymer science, and drug development.[1] Structurally, it is the methyl ester of 2-acetamidoacrylic acid and can be considered a derivative of the unstable amino acid dehydroalanine, stabilized by N-acetylation to prevent tautomerization.[2] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in the field of drug development.

Molecular and Physicochemical Properties

The fundamental properties of a compound dictate its behavior in chemical and biological systems. A thorough understanding of these characteristics is paramount for its effective application.

Core Identifiers and Physical Characteristics

This compound is a white solid at standard conditions.[2] Its key properties are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | methyl 2-acetamidoprop-2-enoate | [1] |

| Synonyms | 2-Acetamidoacrylic Acid Methyl Ester, N-Acetyldehydroalanine methyl ester | [3] |

| CAS Number | 35356-70-8 | [2] |

| Molecular Formula | C₆H₉NO₃ | [1] |

| Molecular Weight | 143.14 g/mol | [4] |

| Appearance | White to cream solid/powder | [1][2] |

| Melting Point | 50-52 °C (lit.) or 75-76 °C | [2][4][5] |

| Boiling Point | 104 °C at 8 mmHg (lit.) | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol | |

| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |

Note: Discrepancies in melting point values exist in the literature, which may be attributed to different polymorphic forms or purity levels.

Structural Elucidation and Spectroscopic Profile

The unique trifunctional nature of this compound—possessing an amide, an ester, and a reactive alkene—gives rise to a distinct spectroscopic fingerprint. Understanding this profile is crucial for reaction monitoring and quality control.

Caption: Logical workflow for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen environments. Key expected signals include:

-

Vinyl Protons (=CH₂): Two distinct singlets or narrow doublets in the range of δ 5.8-6.4 ppm. Their separation is due to their different spatial relationship to the neighboring carbonyl and acetamido groups.

-

Amide Proton (-NH-): A broad singlet, typically downfield (δ ~7.0-8.5 ppm), whose position can be concentration and solvent-dependent.

-

Methyl Ester Protons (-OCH₃): A sharp singlet around δ 3.7-3.8 ppm.[6]

-

Acetyl Methyl Protons (-COCH₃): A sharp singlet around δ 2.1-2.2 ppm.

-

-

¹³C NMR: The carbon spectrum confirms the carbon skeleton.[7] Expected chemical shifts are:

-

Ester Carbonyl (C=O): δ ~166 ppm.[8]

-

Amide Carbonyl (C=O): δ ~169-170 ppm.

-

Alkene Carbons (=C(NHAc)- and =CH₂): In the sp² region, δ ~105-135 ppm. The quaternary carbon will be further downfield than the methylene carbon.[8]

-

Methyl Ester Carbon (-OCH₃): δ ~52 ppm.[8]

-

Acetyl Methyl Carbon (-COCH₃): δ ~23-24 ppm.

-

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.[9]

-

N-H Stretch: A moderate to sharp peak around 3300-3400 cm⁻¹.

-

C-H Stretches: Peaks just below 3000 cm⁻¹ for the sp³ C-H bonds of the methyl groups and just above 3000 cm⁻¹ for the sp² C-H bonds of the vinyl group.

-

Ester C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹.[9]

-

Amide I Band (C=O Stretch): A strong, sharp absorption band around 1660-1680 cm⁻¹.

-

C=C Stretch: A medium intensity peak around 1620-1640 cm⁻¹.

-

C-O Stretch (Ester): Strong bands in the 1100-1300 cm⁻¹ region.[9]

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 143, corresponding to the molecular weight of the compound.[10]

-

Key Fragmentation Pathways: Common fragmentation includes the loss of the methoxy group (-•OCH₃) to give a peak at m/z = 112, or the loss of the entire methoxycarbonyl group (-•COOCH₃) to yield a fragment at m/z = 84. Alpha-cleavage adjacent to the amide carbonyl can result in a fragment corresponding to the acetyl group [CH₃CO]⁺ at m/z = 43.[11]

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by its electron-deficient alkene, making it a prime substrate for a variety of synthetic transformations.

Core Reactivity: The Michael Acceptor

The carbon-carbon double bond is activated by the adjacent electron-withdrawing ester and amide groups. This polarization makes the β-carbon electrophilic and highly susceptible to nucleophilic attack. This classic reactivity profile defines it as an excellent Michael acceptor.[2]

Caption: Generalized mechanism of Michael addition to this compound.

This reactivity is widely exploited for the synthesis of novel β-substituted α-amino acid derivatives. A diverse range of nucleophiles, including thiols, amines, and carbanions, can be added in a conjugate fashion.[2]

Synthesis of this compound

A reliable and scalable synthesis is essential for the widespread use of any chemical building block. The compound is commonly prepared from the readily available N-acetylalanine methyl ester.[2]

This protocol is based on the principles of elimination reactions from α-halo-N-acylamino acid esters, a common route to dehydroamino acids.

-

Chlorination: N-acetylalanine methyl ester is treated with a chlorinating agent, such as N-chlorosuccinimide (NCS) in a suitable solvent like CCl₄, often with radical initiation (e.g., AIBN or light), to form the intermediate methyl 2-acetamido-3-chloropropionate.

-

Reaction Quenching: The reaction is carefully monitored by TLC or GC-MS. Upon completion, the succinimide byproduct is filtered off.

-

Dehydrohalogenation: The crude chlorinated intermediate is dissolved in a non-polar solvent (e.g., diethyl ether or toluene). An organic base, such as triethylamine (TEA) or DBU, is added dropwise at 0 °C. The base abstracts the α-proton, and the subsequent E2 elimination of HCl yields the desired product.

-

Workup: The triethylammonium chloride salt is removed by filtration or aqueous wash. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound as a white solid.

Polymerization

As an acrylate monomer, this compound can undergo polymerization. This is typically achieved through free-radical polymerization initiated by agents like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[12][13] The resulting poly(this compound) and its copolymers have been investigated for their unique properties, such as thermosensitivity when copolymerized with monomers like methyl acrylate.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool for both academic research and industrial applications, particularly in the pharmaceutical sector.

Synthesis of Unnatural Amino Acids

The Michael addition chemistry is a cornerstone of its utility. By reacting it with various nucleophiles, a library of non-proteinogenic amino acids can be synthesized. For instance, the thiol-Michael addition with cysteine-containing peptides is a key strategy in chemoselective ligation for protein modification.[14]

This protocol describes a representative base-catalyzed addition of a thiol to this compound.[15]

-

Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, CH₃CN, or an aqueous buffer) at room temperature is added the thiol of interest (1.1 eq).[16]

-

Initiation: A catalytic amount of a non-nucleophilic base, such as triethylamine (TEA, 0.1 eq) or diisopropylethylamine (DIPEA), is added to the stirring solution.[15] The base deprotonates the thiol to generate the reactive thiolate nucleophile.

-

Monitoring: The reaction progress is monitored by TLC or LC-MS, observing the consumption of the starting material and the appearance of the higher-molecular-weight product spot. These reactions are often complete within a few hours at ambient temperature.

-

Workup: Upon completion, the reaction mixture is concentrated in vacuo. The residue is redissolved in an organic solvent like ethyl acetate and washed with dilute acid (e.g., 1M HCl) to remove the base, followed by water and brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting crude product is purified by flash column chromatography to yield the pure β-thioether adduct.

Anti-Inflammatory Properties

This compound has been identified as an analog of ethyl pyruvate, a compound known for its anti-inflammatory effects.[3] Studies have shown that it can effectively suppress the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in macrophage cell lines, a key mediator in the inflammatory response. This suggests potential therapeutic applications in inflammatory diseases. While the precise mechanism is still under investigation, it is hypothesized to modulate inflammatory signaling pathways, possibly by interfering with transcription factors like NF-κB or by scavenging reactive oxygen species, similar to other α,β-unsaturated carbonyl compounds.[17][18]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure lab safety and maintain the integrity of the compound.

GHS Hazard Classification

| Hazard Class | Code | Statement |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

(Data sourced from aggregated GHS information)[1][5]

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. When handling the solid powder, use a dust mask (e.g., N95) or work in a well-ventilated fume hood to avoid inhalation.[4]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust.

-

Storage: Due to its reactivity and potential for polymerization, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[5] Refrigeration at 2-8°C is recommended. Keep the container tightly sealed.

Conclusion

This compound is a highly functionalized and reactive building block with significant value in organic synthesis and materials science. Its well-defined physicochemical properties and predictable reactivity as a Michael acceptor make it an indispensable tool for creating complex molecular architectures, particularly in the synthesis of modified amino acids for drug discovery and peptide chemistry. Furthermore, its emerging role as an anti-inflammatory agent opens new avenues for therapeutic research. Adherence to proper safety and handling protocols is essential when working with this versatile compound.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Wikipedia. (n.d.). This compound.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239).

- PubChemLite. (n.d.). This compound (C6H9NO3).

- PMC. (n.d.). Fabrication and Characterization of Thiol- Triacrylate Polymer via Michael Addition Reaction for Biomedical Applications. National Center for Biotechnology Information.

- PrepChem.com. (n.d.). Synthesis of N-acetyl-N-methyl-L-alanine methyl ester.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Michigan State University. (n.d.). Mass Spectrometry.

- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf.

- ResearchGate. (n.d.). Investigation into thiol-(meth)acrylateMichael addition reactions using amine and phosphinecatalysts.

- ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectrum of poly(methyl-2methacrylate) sample.

- The Aquila Digital Community. (n.d.). Investigation of Novel Thiol "Click" Reactions.

- Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- ResearchGate. (n.d.). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts.

- Final Draft. (n.d.). Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium.

- DTIC. (n.d.). Synthesis and Radical Polymerization of the Acrylate and Methacrylate Esters of 1-methyl-2,2,3,3-Tetracyanocyclopropylcarbinol.

- RJPBCS. (n.d.). FTIR Investigations on the Structure of Acrylic Resin Based Dental Biomaterials.

- YouTube. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Royal Society of Chemistry. (n.d.). Analytical Methods.

- Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

- PrepChem.com. (n.d.). Synthesis of N-acetyl-N-methyl-L-alanine.

- PrepChem.com. (n.d.). Synthesis of N-acetyl-β-alanine methyl ester.

- Google Patents. (n.d.). US4593064A - Method for polymerizing methyl methacrylate.

- Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids.

- PMC. (n.d.). Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review. National Center for Biotechnology Information.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate.

- Spectroscopy Online. (2023, January 1). Infrared Spectroscopy of Polymers X: Polyacrylates.

- PubMed. (n.d.). Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells.

- PubMed. (n.d.). Inflammation and the mechanism of action of anti-inflammatory drugs.

- Unknown. (n.d.). Preparation of Poly Methyl Acrylate Membrane by Template Polymerization Method.

- Digital Commons @ EMU. (n.d.). Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers to investigate the effect of chain rigidity on mi.

Sources

- 1. This compound | C6H9NO3 | CID 98644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. 2-乙酰胺基丙烯酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. Methyl acrylate(96-33-3) 1H NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. PubChemLite - this compound (C6H9NO3) [pubchemlite.lcsb.uni.lu]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fabrication and Characterization of Thiol- Triacrylate Polymer via Michael Addition Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. hereon.de [hereon.de]

- 17. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 2-acetamidoacrylate as a Dehydroalanine Derivative

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Significance of Dehydroalanine in Modern Biochemistry

Dehydroalanine (Dha) is an α,β-unsaturated amino acid that, while not one of the 20 proteinogenic amino acids, is found in a variety of naturally occurring peptides and proteins.[1] Its presence is the result of post-translational modifications of serine or cysteine residues.[1] The unique electrophilic nature of the Dha residue, conferred by its α,β-unsaturated carbonyl system, makes it a reactive handle for various chemical modifications.[1] This reactivity has been harnessed for the synthesis of complex molecules and the development of novel bioconjugation strategies.[2][3] However, the free form of dehydroalanine is unstable.[1] This inherent instability necessitates the use of stable synthetic precursors, among which Methyl 2-acetamidoacrylate (MAA) has emerged as a particularly effective and versatile tool.[4]

Section 2: this compound (MAA) - A Stable and Versatile Dha Surrogate

This compound, with the chemical formula C₆H₉NO₃, is the methyl ester of N-acetyldehydroalanine.[5] The N-acetylation is crucial as it prevents the tautomerization that renders free dehydroalanine unstable.[4] MAA is a white solid with a melting point of 50–52 °C and is soluble in organic solvents like chloroform and methanol.[5] Its stability and well-defined reactivity make it an ideal reagent for introducing the dehydroalanine moiety into synthetic schemes.

2.1 Key Physicochemical Properties and Handling

| Property | Value | Source |

| CAS Number | 35356-70-8 | [5] |

| Molecular Formula | C₆H₉NO₃ | [5] |

| Molecular Weight | 143.14 g/mol | [4][6] |

| Melting Point | 50–52 °C | [5][7] |

| Boiling Point | 104 °C at 8 mmHg | [7] |

| Appearance | White solid | [4] |

Handling and Storage: MAA is known to be reactive and can potentially polymerize.[5] Therefore, it should be stored under an inert atmosphere.[5] It is also classified as a skin and eye irritant and may cause respiratory irritation.[5][6] Appropriate personal protective equipment should be used when handling this compound.

2.2 Synthesis of this compound

The synthesis of MAA is well-established and can be achieved through several routes. A common and convenient laboratory-scale preparation involves the dehydrohalogenation of methyl 2-acetamido-3-chloropropionate.[5] An alternative approach is the esterification of 2-acetamidoacrylic acid.[5]

Conceptual Synthesis Workflow:

Caption: Catalyzed Thiol-Michael addition to this compound.

Causality in Experimental Design: The choice of catalyst is critical for optimizing the thiol-Michael addition. While tertiary amines can be used, phosphine catalysts such as dimethylphenylphosphine (DMPP) or tris-(2-carboxyethyl)phosphine (TCEP) often provide faster reaction rates and higher conversions. [8][9]The reaction is typically carried out in a suitable solvent that solubilizes both the MAA-containing substrate and the thiol nucleophile. It is important to note that with amine catalysts, the formation of aza-Michael byproducts can occur, though these are often reactive intermediates that can convert to the desired thiol-acrylate product in the presence of thiolate. [10]

3.2 Other Nucleophilic Additions and Cycloadditions

Beyond thiols, MAA reacts with a variety of other nucleophiles, including secondary amines, imidazoles, and pyrazoles, to generate β-substituted α-amino acid derivatives. [5][7]Furthermore, as a dienophile, MAA can participate in Diels-Alder reactions, expanding its synthetic utility. [5]

Section 4: Applications in Drug Development and Chemical Biology

The unique reactivity of MAA has led to its adoption in several areas of drug development and chemical biology.

4.1 Bioconjugation and Protein Modification

The ability to selectively introduce a dehydroalanine residue into a peptide or protein sequence via MAA provides a powerful tool for site-specific modification. [2]This allows for the attachment of various functionalities, such as fluorescent probes, polyethylene glycol (PEG) chains for improved pharmacokinetics, or cytotoxic payloads for antibody-drug conjugates (ADCs).

4.2 Synthesis of Unnatural Amino Acids and Peptidomimetics

The conjugate addition of different nucleophiles to MAA is a straightforward method for synthesizing a diverse library of unnatural amino acids. These can then be incorporated into peptides to create peptidomimetics with enhanced stability, altered conformation, or novel biological activity.

4.3 Polymer Synthesis and Drug Delivery

MAA can be copolymerized with other monomers, such as methyl acrylate, to create functional polymers. [5][7]These copolymers can exhibit interesting properties, for instance, thermosensitivity, which can be exploited in the design of controlled-release drug delivery systems. [7]The broader class of methyl methacrylate copolymers are already used in transdermal drug delivery systems. [11][12]

4.4 Anti-inflammatory Properties

Interestingly, MAA itself has demonstrated anti-inflammatory effects in preclinical studies. [5]It has been shown to reduce sepsis-induced acute kidney injury and liver damage in animal models, suggesting potential therapeutic applications beyond its role as a synthetic intermediate. [5][7][14]

Section 5: Experimental Protocols

5.1 Protocol: Synthesis of a Cysteine-MAA Adduct

This protocol describes a model reaction for the thiol-Michael addition of N-acetyl-L-cysteine to this compound.

Materials:

-

This compound (MAA)

-

N-acetyl-L-cysteine

-

Triethylamine (TEA)

-

Methanol (anhydrous)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol.

-

Add N-acetyl-L-cysteine (1.1 eq) to the solution and stir until dissolved.

-

Add triethylamine (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a mild acid (e.g., dilute HCl) to neutralize the triethylamine.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired cysteine-MAA adduct.

Self-Validation: The success of the reaction can be confirmed by LC-MS, which should show the disappearance of the starting materials and the appearance of a new peak corresponding to the mass of the product. ¹H NMR spectroscopy can be used to confirm the structure of the purified product, with characteristic shifts indicating the formation of the new thioether bond.

5.2 Protocol: Palladium-Catalyzed Cross-Coupling with MAA-Containing Peptides

Recent advances have demonstrated the modification of dehydroalanine residues using palladium-catalyzed cross-coupling reactions. [13]This allows for the introduction of aryl groups, providing access to dehydrophenylalanine-containing peptides. [14] Conceptual Workflow for Late-Stage Functionalization:

Caption: Palladium-catalyzed arylation of a Dha-containing peptide.

Experimental Considerations: These reactions are typically performed under mild, aqueous conditions to maintain the integrity of the peptide. [15]The choice of the palladium catalyst and the arylating agent (e.g., arylboronic acids or arylthianthrenium salts) is crucial for achieving high yields and selectivity. [15][16]

Section 6: Conclusion and Future Outlook

This compound stands out as a robust and versatile synthetic tool in the arsenal of chemists and drug developers. Its ability to serve as a stable surrogate for the reactive dehydroalanine residue has opened up numerous avenues for peptide modification, bioconjugation, and the synthesis of complex molecules. The continued exploration of its reactivity, particularly in the context of novel catalytic systems, promises to further expand its applications. As the demand for more sophisticated and precisely engineered biomolecules grows, the importance of reagents like MAA will undoubtedly continue to increase.

References

- This compound - Grokipedia. (2026).

- Recent Advances on Dehydroalanine-Specific Modification and Diversification of Peptides and Proteins. (2025). Chembiochem.

- Dehydroalanine - Wikipedia. (n.d.).

- This compound - Wikipedia. (n.d.).

- Catalytic Modification of Dehydroalanine in Peptides and Proteins by Palladium‐Mediated Cross‐Coupling. (2018). Angewandte Chemie International Edition.

- The dehydroalanine effect in the fragmentation of ions derived from polypeptides. (2014). International Journal of Mass Spectrometry.

- Late-Stage C–H Functionalization of Dehydroalanine-Containing Peptides with Arylthianthrenium Salts and Its Application in Synthesis of Tentoxin Analogue. (2024). Organic Letters.

- This compound | C6H9NO3 | CID 98644. (n.d.). PubChem.

- Thiol-reactive functional poly(meth)acrylates: multicomponent monomer synthesis, RAFT (co)polymerization and highly efficient thiol–para-fluoro postpolymerization modification. (2017). Polymer Chemistry.

- Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. (2014). Expert Opinion on Drug Delivery.

- Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. (2012). Polymer Chemistry.

- Investigation into thiol-(meth)acrylateMichael addition reactions using amine and phosphinecatalysts. (2012). ResearchGate.

- Byproducts formed During Thiol-Acrylate Reactions Promoted by Nucleophilic Aprotic Amines: Persistent or Reactive? (2020). ChemPlusChem.

- Reactions of Thiols. (n.d.). Chemistry Steps.

- Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems | Request PDF. (2014). ResearchGate.

Sources

- 1. Dehydroalanine - Wikipedia [en.wikipedia.org]

- 2. Recent Advances on Dehydroalanine-Specific Modification and Diversification of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The dehydroalanine effect in the fragmentation of ions derived from polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. This compound | C6H9NO3 | CID 98644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 35356-70-8 [chemicalbook.com]

- 8. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Byproducts formed During Thiol-Acrylate Reactions Promoted by Nucleophilic Aprotic Amines: Persistent or Reactive? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Catalytic Modification of Dehydroalanine in Peptides and Proteins by Palladium‐Mediated Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

A Guide to Determining the Thermal Properties of Poly(Methyl 2-acetamidoacrylate)

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the thermal properties of poly(Methyl 2-acetamidoacrylate) (PMAA). While extensive data on the thermal behavior of the closely related poly(methyl methacrylate) (PMMA) is available, specific experimental data for PMAA remains less documented. This guide, therefore, presents a robust experimental approach, leveraging established methodologies in thermal analysis to empower researchers to generate reliable data for this promising polymer.

Introduction to Poly(this compound) and its Thermal Properties

Poly(this compound) is a polymer with potential applications in various fields, including biomedicine and materials science. Understanding its thermal properties is paramount for defining its processing parameters, predicting its performance at different temperatures, and ensuring its stability throughout its lifecycle. Key thermal properties of interest include the glass transition temperature (Tg), melting point (Tm), and thermal decomposition profile. These characteristics dictate the material's physical state, mechanical properties, and upper-use temperature limit.

Differential Scanning Calorimetry (DSC) for Glass Transition and Melting Point Determination

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a material as a function of temperature or time.[1] It is an indispensable tool for determining the glass transition temperature (Tg), melting temperature (Tm), and heat of fusion of polymers.[2][3]

The Causality Behind Experimental Choices in DSC

The choice of experimental parameters in DSC is critical for obtaining accurate and reproducible data. The heating and cooling rates, for instance, can significantly influence the observed transition temperatures. A typical heating rate of 10°C/min is often employed as it provides a good balance between signal resolution and experimental time.[1][2] The sample mass, typically between 5 and 10 milligrams, is chosen to ensure a detectable thermal response without introducing significant thermal gradients within the sample.[4] A preliminary temperature scan is often recommended to identify the approximate transition temperatures, allowing for the optimization of the temperature program in subsequent runs.

A Self-Validating DSC Protocol

A robust DSC protocol incorporates internal checks to ensure the reliability of the data. This includes running a baseline with empty pans to correct for any instrumental artifacts and calibrating the instrument with certified standards (e.g., indium) to ensure temperature and enthalpy accuracy. The use of a second heating cycle is a standard practice to erase the thermal history of the polymer, providing a more representative measurement of its intrinsic thermal properties.

Step-by-Step Experimental Protocol for DSC

-

Sample Preparation: Accurately weigh 5-10 mg of the poly(this compound) sample into an aluminum DSC pan.[4] Crimp the pan with a lid to ensure good thermal contact and prevent sample loss.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.[2][4]

-

Purge Gas: Initiate a nitrogen purge gas flow (typically 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.[3]

-

Temperature Program:

-

Equilibrate the sample at a temperature well below the expected Tg (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected melting point.[1][3]

-

Hold the sample at this temperature for a few minutes to ensure complete melting and erase thermal history.

-

Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

-

Initiate a second heating ramp at the same rate as the first to a final temperature above the melting point.

-

-

Data Analysis: The glass transition is observed as a step-like change in the heat flow curve, while melting is seen as an endothermic peak. The Tg is typically determined as the midpoint of the transition, and the Tm is taken as the peak temperature of the melting endotherm.

Illustrative DSC Data (Using PMMA as a Reference)

Due to the limited availability of specific data for poly(this compound), the following table presents typical values for poly(methyl methacrylate) (PMMA) to illustrate the expected output from a DSC experiment. The glass transition temperature of PMMA is typically around 105°C.[5]

| Thermal Property | Expected Value for PMMA | Poly(this compound) |

| Glass Transition Temperature (Tg) | ~105 °C[5] | To be determined |

| Melting Temperature (Tm) | Amorphous, no distinct Tm | To be determined |

Experimental Workflow for DSC

Sources

- 1. pslc.ws [pslc.ws]

- 2. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 3. Video: Differential Scanning Calorimetry of Polymers [jove.com]

- 4. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 5. Improving glass transition temperatures of PMMA | Makevale [blog.makevale.com]

An In-depth Technical Guide to the Solubility of Methyl 2-acetamidoacrylate

Abstract

This technical guide provides a comprehensive overview of the solubility of Methyl 2-acetamidoacrylate, a key intermediate in organic synthesis and polymer chemistry.[1][2][3] In the absence of extensive empirical solubility data in public literature, this guide emphasizes a predictive approach using Hansen Solubility Parameters (HSP) to inform solvent selection. Furthermore, it details a robust experimental workflow for the precise determination of its solubility via the equilibrium shake-flask method, coupled with a validated High-Performance Liquid Chromatography (HPLC) protocol for accurate quantification. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical grounding and practical, field-proven methodologies.

Introduction to this compound

This compound (M2AA), systematically known as methyl 2-acetamidoprop-2-enoate, is an α,β-unsaturated ester with the chemical formula C₆H₉NO₃.[1][3] It is a derivative of dehydroalanine, an unstable amino acid, with the N-acetylation preventing tautomerization.[3][4] M2AA is a white solid with a melting point of approximately 50-52°C and a boiling point of 104°C at 8 mmHg.[2][5] Its structure, featuring a combination of a polar amide group, an ester, and a reactive double bond, makes it a valuable building block in various chemical transformations, including Michael additions and polymerizations.[1][2][3]

The solubility of this compound is a critical parameter that dictates its utility in various applications, from reaction kinetics in synthesis to the formulation of polymers. A thorough understanding of its behavior in different solvent systems is paramount for process optimization, purification, and the development of novel materials.

Theoretical Framework for Solubility

The fundamental principle governing solubility is "like dissolves like," which implies that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For a molecule as complex as this compound, a more nuanced approach is required to predict its solubility across a spectrum of solvents.

Hansen Solubility Parameters (HSP)

A powerful tool for predicting solubility is the Hansen Solubility Parameter (HSP) model. This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Arising from London dispersion forces.

-

δp (Polar): Originating from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Every solvent and solute can be characterized by a unique set of these three parameters.[6][7][8] The principle behind HSP is that substances with similar δd, δp, and δh values are likely to be miscible.[6][9] The "distance" (Ra) between the HSP values of a solute and a solvent in this three-dimensional space can be calculated using the following equation:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)² [10][11]

A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a higher likelihood of good solubility.

Predictive Solubility of this compound

-

δd: 17.0 MPa½

-

δp: 12.0 MPa½

-

δh: 8.0 MPa½

The following table provides a predictive solubility analysis of this compound in a range of common laboratory solvents based on their respective Hansen Solubility Parameters. A lower Ra value suggests better solubility.

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | Ra (HSP Distance) | Predicted Solubility |

| Polar Protic Solvents | |||||

| Methanol | 15.1 | 12.3 | 22.3 | 14.4 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 12.4 | Good |

| Isopropanol | 15.8 | 6.1 | 16.4 | 11.0 | Good |

| Water | 15.5 | 16.0 | 42.3 | 34.6 | Poor |

| Polar Aprotic Solvents | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 3.5 | Excellent |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 8.1 | Good |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 6.5 | Good |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 4.0 | Excellent |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 5.4 | Excellent |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 6.6 | Good |

| Nonpolar Solvents | |||||

| Toluene | 18.0 | 1.4 | 2.0 | 13.9 | Poor |

| Hexane | 14.9 | 0.0 | 0.0 | 16.9 | Very Poor |

| Chloroform | 17.8 | 3.1 | 5.7 | 10.0 | Moderate |

Disclaimer: These are predicted solubilities based on HSP calculations and should be confirmed experimentally.

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is essential. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.

Shake-Flask Method: A Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that equilibrium is reached and the solution is truly saturated.

-

-

Equilibration:

-

Agitate the mixture at a constant, controlled temperature for a sufficient period to allow for equilibrium to be established. A minimum of 24 hours is recommended, with 48-72 hours being ideal for slowly dissolving compounds. An orbital shaker or a magnetic stirrer can be used for agitation.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle. To ensure the removal of all solid particles, centrifuge the sample at a high speed.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a clear aliquot of the supernatant using a pipette. It is critical to avoid disturbing the solid pellet.

-

Filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is vital for accurate quantification.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Workflow for Experimental Solubility Determination

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC method is recommended for the accurate quantification of this compound in solution.

Recommended HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Isocratic; Acetonitrile:Water (e.g., 65:35 v/v) with 0.1% Formic Acid | A common mobile phase for acrylates, providing good peak shape and resolution. Formic acid aids in protonating the analyte for better retention and peak symmetry.[12] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient separation.[12] |

| Column Temperature | 30-40 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC.[12] |

| Detector | UV-Vis or Photodiode Array (PDA) | This compound has a UV chromophore. A wavelength of around 210 nm is a good starting point for detection.[13] |

| Quantification | External Standard Calibration | A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification. |

Method Validation

For reliable results, the HPLC method should be validated according to ICH guidelines, assessing parameters such as:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Practical Insights and Applications

The choice of solvent is critical for the successful application of this compound.

-

For Synthesis: Solvents in which both M2AA and other reactants are highly soluble are preferred to ensure a homogeneous reaction mixture and facilitate optimal reaction rates. Based on the HSP predictions, polar aprotic solvents like DMF, DMSO, and acetone would be excellent choices.

-

For Purification: Recrystallization is a common method for purifying solid compounds. A suitable solvent system for recrystallization is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. A mixture of a good solvent (e.g., ethanol) and an anti-solvent (e.g., water or hexane) could be effective.

-

For Polymerization: The choice of solvent can influence the polymerization kinetics and the properties of the resulting polymer. Solvents that can effectively solvate the growing polymer chains are typically used.

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions.

-

Causes skin and serious eye irritation. [2]

-

May cause respiratory irritation. [2]

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.

Conclusion

While direct quantitative solubility data for this compound is sparse, this guide provides a robust framework for both predicting and experimentally determining its solubility in a variety of solvents. The application of Hansen Solubility Parameters offers a powerful predictive tool for initial solvent screening, which can then be validated using the detailed shake-flask and HPLC methodologies provided. A thorough understanding and application of these principles will enable researchers to effectively utilize this compound in their synthetic and materials science endeavors.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- iFormulate. (n.d.). A Quick Guide to Hansen Solubility Parameters.

- Park, K. (n.d.). Hansen Solubility Parameters.

- Stenutz, R. (n.d.). Hansen solubility parameters.

- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

- Royal Society of Chemistry. (n.d.). Hansen Solubility Approach Towards Green Solvent Processing.

- ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Grokipedia. (2026). This compound.

- Wikipedia. (n.d.). This compound.

- Fleischer, H., et al. (2014). Qualitative and Quantitative Determination of Methacrylates in Dental Filling Materials. American Laboratory.

- E3S Web of Conferences. (2021). Determination of two acrylates in environmental water by high performance liquid chromatography.

- Deming, T. J., et al. (2022). Poly(dehydroalanine): Synthesis, Properties, and Functional Diversification of a Fluorescent Polypeptide. Journal of the American Chemical Society.

- Wikipedia. (n.d.). Dehydroalanine.

- Waters. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates.

- Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules.

- Macedowska, A., et al. (2006). Conformational properties of N-acetyl-N-methyl-α,β-dehydroalanine N'-methylamide. Acta Biochimica Polonica.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. This compound | 35356-70-8 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Dehydroalanine - Wikipedia [en.wikipedia.org]

- 5. 2-乙酰胺基丙烯酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 7. kinampark.com [kinampark.com]

- 8. kinampark.com [kinampark.com]

- 9. iformulate.biz [iformulate.biz]

- 10. Hansen solubility parameters [stenutz.eu]

- 11. Hansen solubility parameters [stenutz.eu]

- 12. americanlaboratory.com [americanlaboratory.com]

- 13. e3s-conferences.org [e3s-conferences.org]

An In-Depth Technical Guide to Methyl 2-Acetamidoacrylate (CAS 35356-70-8): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Strategic Overview

Methyl 2-acetamidoacrylate, registered under CAS number 35356-70-8, is a versatile α,β-unsaturated ester that serves as a pivotal intermediate in advanced organic synthesis.[1] Also known as N-acetyldehydroalanine methyl ester, its structure features a reactive double bond conjugated with both an ester and an amide group. This unique electronic arrangement makes it a potent Michael acceptor and a reactive dienophile, opening extensive avenues for the synthesis of complex molecules, particularly unnatural amino acids and specialized polymers.[1][2] For drug development professionals, its demonstrated anti-inflammatory properties in preclinical models present an intriguing starting point for further investigation.[1][2] This guide provides a comprehensive analysis of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in a research and development setting.

Section 2: Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are foundational to its application, dictating solvent choice, reaction conditions, and purification strategies. This compound is a white to off-white solid at room temperature, with moderate solubility in common organic solvents like chloroform and methanol.[1][3] Key quantitative data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 35356-70-8 | [1][4] |

| Molecular Formula | C₆H₉NO₃ | [1][3] |

| Molecular Weight | 143.14 g/mol | [1][3] |

| Melting Point | 50-52 °C (lit.) | [1][2][3] |

| Boiling Point | 104 °C at 8 mmHg (lit.) | [2][3] |

| Appearance | White to Off-White Solid | [1][5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2][3] |

| Flash Point | >230 °F (>110 °C) | [2][3] |

Section 3: Synthesis and Mechanistic Considerations

The reliable synthesis of this compound is crucial for its application. Two primary, field-proven routes are commonly employed:

-